4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
Overview
Description
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline is an organochlorine compound with the molecular formula C8H9ClN4O2 . This compound is known for its unique chemical structure, which includes a chloro-substituted aniline ring and a hydrazinyl-nitroethenyl group. It has garnered attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline typically involves the reaction of 4-chloroaniline with hydrazine and a nitroalkene. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The process can be summarized as follows:
Starting Materials: 4-chloroaniline, hydrazine, and a nitroalkene.
Solvents: Ethanol or methanol.
Reaction Conditions: Heating to promote the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-(1-hydrazinyl-2-aminoethenyl)aniline .
Scientific Research Applications
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s hydrazinyl and nitroethenyl groups are key to its reactivity and biological activity. These functional groups can participate in redox reactions, interact with enzymes, and modulate cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: A precursor in the synthesis of 4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline.
4-chloro-N-(2-nitrovinyl)aniline: A structurally similar compound with a nitrovinyl group instead of a hydrazinyl-nitroethenyl group.
4-chloro-N-(1-hydrazinyl-2-nitrovinyl)aniline: Another related compound with slight structural variations.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c9-6-1-3-7(4-2-6)11-8(12-10)5-13(14)15/h1-5,11-12H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSHFFRMSMRSGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=C[N+](=O)[O-])NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392663 | |
Record name | Benzenamine, 4-chloro-N-(1-hydrazino-2-nitroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62390-84-5 | |
Record name | Benzenamine, 4-chloro-N-(1-hydrazino-2-nitroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.